1,2,4,5-Tetrazinane-3,6-dithione

Vue d'ensemble

Description

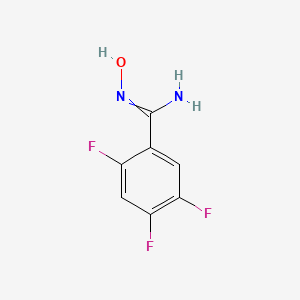

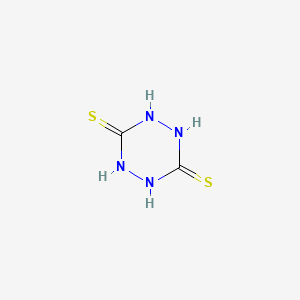

1,2,4,5-Tetrazinane-3,6-dithione is a chemical compound with the molecular formula C2H4N4S2 and a molecular weight of 148.21 . It is also known by other synonyms such as 1,2,4,5-Tetrazine-3,6-dithione .

Molecular Structure Analysis

The molecular structure of 1,2,4,5-Tetrazinane-3,6-dithione consists of a six-membered ring with four nitrogen atoms and two carbon atoms. The two sulfur atoms are attached to the carbon atoms .Physical And Chemical Properties Analysis

1,2,4,5-Tetrazinane-3,6-dithione has a melting point of 202-203 °C and a predicted boiling point of 197.9±23.0 °C. Its density is predicted to be 1.74±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis and Reactions with Nucleophiles

Scientific Field

Chemistry of Heterocyclic Compounds

Summary of Application

1,2,4,5-Tetrazines are unique heterocyclic compounds that exhibit properties such as high electrophilicity, diminished aromaticity, pronounced azadiene characteristics, and a tendency for ring opening due to having four electron-withdrawing heteroatoms in the ring .

Methods of Application

Aromatic 1,2,4,5-tetrazines are typically formed by oxidation of the corresponding dihydro derivatives by such oxidizing agents as isoamyl nitrite, hydrogen peroxide, FeCl3, Cl2, Br2, NaNO2/H+, DDQ, NBS, oxygen, etc . The Pinner reaction procedure involving cyclization of corresponding nitriles by the action of hydrazine is a convenient method for the synthesis of symmetrically disubstituted 1,2,4,5-tetrazines .

Results or Outcomes

This method yields cyclization products with aromatic and heteroaromatic substituents in 50-90% yield .

Inverse Electron Demand Diels–Alder Cycloaddition Reactions

Scientific Field

Summary of Application

The most important synthetic application of s-tetrazines is associated with their ability to participate as dienes in the inverse electron demand (ID) Diels–Alder cycloaddition reactions to afford multi-substituted pyridazines .

Methods of Application

These reactions have been successfully used for the convenient preparation of natural products, bioactive compounds, high energy materials, building blocks, and other heterocyclic compounds .

Results or Outcomes

The outcomes of these reactions are multi-substituted pyridazines and other heterocyclic compounds .

Components and Precursors of Photo- and Electroactive Materials

Scientific Field

Organic Chemistry and Material Science

Summary of Application

Extensive research on the synthesis and application of tetrazine derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has been published recently .

Methods of Application

Aryl (heteroaryl) and arylvinyl derivatives of tetrazines and their photoluminescence and application for fluorogenic probes are discussed . Examples of photosensitive oligomers and polymer 3,6-dithienyltetrazines are reviewed .

Results or Outcomes

Bioorthogonal Reactions in Chemical Biology Applications

Scientific Field

Summary of Application

Tetrazine-based bioorthogonal reactions are essential in chemical biology applications, including cellular labeling, live-cell imaging, diagnosis, drug release, and oncotherapy, due to their tunable rapid reaction kinetics and unique fluorogenic characteristics .

Methods of Application

The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

Results or Outcomes

This method has been used for cellular labeling, live-cell imaging, diagnosis, drug release, and oncotherapy .

Propriétés

IUPAC Name |

1,2,4,5-tetrazinane-3,6-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSAQSIIYVKIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NNC(=S)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383650 | |

| Record name | 1,2,4,5-Tetraazinane-3,6-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,5-Tetrazinane-3,6-dithione | |

CAS RN |

36239-33-5 | |

| Record name | 1,2,4,5-Tetraazinane-3,6-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

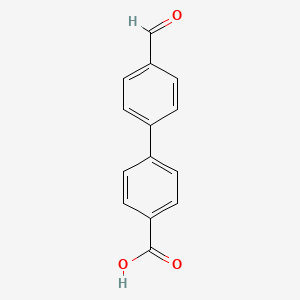

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)

![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)